![molecular formula C21H31N3O3 B2854013 N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954004-75-2](/img/structure/B2854013.png)
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide, also known as CX1739, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CX1739 belongs to the class of oxalamide compounds and has been found to exhibit promising biological activity.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide also inhibits the activity of phosphodiesterases (PDEs), which are involved in the degradation of cyclic nucleotides.
Biochemical and Physiological Effects
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is its high potency and selectivity towards its target enzymes. It is also relatively easy to synthesize and purify, making it an ideal compound for laboratory experiments. However, one of the limitations of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the research and development of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide. One of the areas of interest is the development of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide in combination with other drugs for synergistic effects in the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide and its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves the reaction of cyclohexylamine with 3-(2-phenylmorpholino)propylamine, followed by the addition of oxalyl chloride under anhydrous conditions. The resulting product is purified through recrystallization to obtain N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide in high yield and purity.
Scientific Research Applications
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines.
properties
IUPAC Name |
N'-cyclohexyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-5-2-6-11-18)22-12-7-13-24-14-15-27-19(16-24)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVDUMGIDVIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.